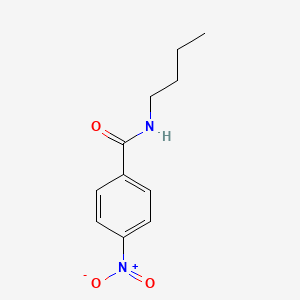

N-butyl-4-nitrobenzamide

説明

Contextualization within Amide Chemistry and Nitroaromatic Compounds Research

N-butyl-4-nitrobenzamide is a molecule that integrates two crucial functional groups: an amide and a nitroaromatic ring. The amide group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of peptide and protein chemistry and is prevalent in a vast array of pharmaceuticals and biologically active molecules. The presence of the n-butyl group attached to the amide nitrogen imparts a degree of lipophilicity, which can influence the molecule's solubility and interactions with biological membranes.

Simultaneously, the compound is classified as a nitroaromatic compound due to the presence of a nitro group (-NO2) attached to the benzene (B151609) ring. Nitroaromatic compounds are a class of chemicals with significant industrial and research relevance, finding use as synthetic intermediates, dyes, and in the production of explosives. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to certain types of chemical reactions. In the context of medicinal chemistry, the nitro group can be a pharmacophore, contributing to the biological activity of a molecule, and is found in a number of therapeutic agents. mdpi.comnih.gov The strategic placement of the nitro group at the para-position of the benzamide (B126) structure further defines its chemical reactivity and potential interactions.

Overview of Research Directions and Significance

Current research on this compound is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A primary area of investigation is its role as a versatile intermediate in the synthesis of more complex molecules. The functional groups of this compound allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, a key transformation for creating derivatives with different biological properties. Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid and amine.

In the realm of medicinal chemistry, this compound and its derivatives have been explored for their potential biological activities. Studies have indicated that some nitrobenzamide compounds exhibit antibacterial properties. ontosight.ai For example, research has shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus. The mechanism of action is thought to involve the bioreduction of the nitro group to form reactive species that can interact with cellular targets.

The physicochemical properties of this compound, such as its polarity and potential for intermolecular interactions, also make it a candidate for investigation in materials science. The interplay between the polar nitro and amide groups and the nonpolar butyl chain can influence its solid-state structure and properties.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a comparison with a related compound.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-butyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLRHGQFFDNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324497 | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-98-8 | |

| Record name | NSC406854 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Established Synthetic Pathways

The formation of the amide bond in N-butyl-4-nitrobenzamide is typically achieved through well-established synthetic routes that involve the reaction of a carboxylic acid derivative with an amine. These pathways are widely utilized due to their reliability and high yields.

Acyl Chloride-Mediated Amidation

The reaction between 4-nitrobenzoyl chloride and n-butylamine is typically carried out in a suitable solvent, such as benzene (B151609) or 1,2-dichloro-benzene. chemicalbook.comgoogle.com The presence of a base, like sodium carbonate, is often employed to neutralize the hydrogen chloride (HCl) gas evolved during the reaction, driving the equilibrium towards product formation. chemicalbook.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For instance, in a synthesis using n-butylamine and 4-nitrobenzenesulfonyl chloride, the reaction was heated to 60°C, and an aqueous sodium carbonate solution was added dropwise. This procedure, followed by a two-hour stirring period, resulted in a high yield of the corresponding sulfonamide, demonstrating the importance of controlled addition and temperature management. chemicalbook.com While this example illustrates the synthesis of a related sulfonamide, the principles of controlling temperature and base addition are directly applicable to the amidation reaction.

In a similar vein, the synthesis of N-tert-butyl-N-methyl 4-nitrobenzamide (B147303), a structural analog, was achieved by reacting N-tert-butyl-N-methyl amine with 4-nitrobenzoyl chloride in benzene. google.com This highlights the versatility of the acyl chloride method for different amine substrates. The reaction of nitrobenzene (B124822) with various acyl chlorides has also been studied, showing that electron-donating groups on the benzoyl chloride can lead to higher yields of the corresponding N-aryl amides. nih.gov Conversely, electron-withdrawing groups tend to reduce the yield. nih.gov

| Reactants | Solvent | Base | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| n-butylamine and 4-nitrobenzenesulfonyl chloride | 1,2-dichloro-benzene | Sodium Carbonate | 60 | High yield (94.5%) achieved with controlled addition of base. | chemicalbook.com |

| N-tert-butyl-N-methyl amine and 4-nitrobenzoyl chloride | Benzene | Not specified | Not specified | Demonstrates versatility of the method for different amines. | google.com |

| Nitrobenzene and various acyl chlorides | Water | Not specified | 60 | Electron-donating groups on acyl chloride increase yield; electron-withdrawing groups decrease yield. | nih.gov |

The synthesis of the crucial intermediate, 4-nitrobenzoyl chloride, from 4-nitrobenzoic acid requires a dehydrating agent to facilitate the conversion. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. tandfonline.comgoogle.commasterorganicchemistry.com The reaction involves the attack of the carboxylic acid on thionyl chloride, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gases that can be easily removed from the reaction mixture. masterorganicchemistry.comresearchgate.net The use of a catalyst, such as pyridine (B92270), can accelerate this reaction. google.com

Phosphorus trichloride (B1173362) (PCl₃) is another effective reagent for converting carboxylic acids to acyl chlorides. nih.govacs.orgresearchgate.net It can be used in conjunction with microwave assistance to synthesize amides, particularly those with electron-withdrawing groups. nih.govacs.org The use of PCl₃ offers an alternative to thionyl chloride and can be advantageous in certain synthetic contexts. researchgate.net

Direct Condensation Reactions

Direct condensation reactions offer a more atom-economical approach to amide synthesis by directly coupling a carboxylic acid with an amine, eliminating the need for a pre-activated carboxylic acid derivative like an acyl chloride. These reactions typically require a catalyst to facilitate the removal of water.

Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgsemanticscholar.org Studies on the amidation of 4-nitrobenzoic acid with ammonia (B1221849) have shown that the catalytic activity of boric acid is significantly enhanced by the addition of a co-catalyst like polyethylene (B3416737) glycol (PEG). orgsyn.orgscispace.com The reaction is typically carried out at elevated temperatures, in the range of 160 to 185°C, in a high-boiling solvent such as trichlorobenzene. lookchem.compleiades.online

Tetrabutoxytitanium is another effective catalyst for the direct synthesis of amides from carboxylic acids and amines. lookchem.compleiades.onlinegoogle.com Similar to boric acid, its catalytic efficacy in the amidation of 4-nitrobenzoic acid is improved with the addition of PEG-400. lookchem.compleiades.online Titanium(IV) fluoride (B91410) has also been shown to catalyze the direct amidation of carboxylic acids, providing a variety of carboxamides in good to excellent yields. rsc.orgnih.gov

| Catalyst | Co-catalyst/Additive | Temperature (°C) | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| Boric Acid | Polyethylene Glycol (PEG) | 160-185 | Trichlorobenzene | PEG enhances the catalytic activity of boric acid. | orgsyn.orgscispace.comlookchem.compleiades.online |

| Tetrabutoxytitanium | Polyethylene Glycol (PEG-400) | 160-185 | Trichlorobenzene | PEG-400 improves the catalytic performance. | lookchem.compleiades.online |

| Titanium(IV) fluoride | None | Reflux | Toluene | Efficient for both alkyl and aryl amines, yielding various carboxamides. | rsc.orgnih.gov |

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, a field known as green chemistry. ijpsjournal.commdpi.comsamipubco.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijpsjournal.com

Ultrasonic irradiation has been explored as a green method for promoting chemical reactions. nih.govfrontiersin.orgnih.govwiley-vch.deresearchgate.net The phenomenon of cavitation, the formation and collapse of microscopic bubbles, generates localized hot spots with high temperatures and pressures, which can accelerate reaction rates. wiley-vch.de This technique has been successfully applied to the synthesis of nano-structured metal-organic frameworks containing amide functionalities, suggesting its potential for the synthesis of compounds like this compound. nih.govfrontiersin.orgnih.govresearchgate.net

Ionic liquids, which are salts with low melting points, are also gaining attention as green solvents and catalysts in organic synthesis. rsc.orgolemiss.edu Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to conventional volatile organic solvents. rsc.org Research has shown that ionic liquids can modulate the reactivity of reagents like phosphorus trichloride in amination reactions, offering better control over selectivity and simplifying purification procedures. rsc.org

Multi-Step Synthesis and Intermediate Derivatization

The synthesis of this compound is often achieved through a multi-step process that involves the preparation of a reactive intermediate, which is then further functionalized.

Preparation of 4-Nitrobenzoyl Chloride Intermediates

A common and crucial step in the synthesis of this compound is the formation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid. This transformation is pivotal as it converts the relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for amidation.

Several reagents can be employed for this conversion, with phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) being the most prevalent. prepchem.comtandfonline.com The reaction with phosphorus pentachloride involves mixing 4-nitrobenzoic acid with PCl₅ and heating the mixture. prepchem.com This process results in the formation of 4-nitrobenzoyl chloride and byproducts such as phosphorus oxychloride and hydrogen chloride. prepchem.com The yield of the acid chloride is highly dependent on the quality of the reagents used. tandfonline.com

Alternatively, thionyl chloride can be used, often in the presence of a catalyst like pyridine. orgsyn.org Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride provides a convenient method for preparing 4-nitrobenzoyl chloride. tandfonline.comorgsyn.org The excess thionyl chloride can be removed by distillation. orgsyn.org

| Reagent | Typical Reaction Conditions | Reported Yield | Key Considerations |

|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | Heating with 4-nitrobenzoic acid | 90% | Reagent quality is crucial for high yield. prepchem.comtandfonline.com |

| Thionyl Chloride (SOCl₂) | Refluxing with 4-nitrobenzoic acid | Near quantitative | Excess reagent is typically used and removed by distillation. tandfonline.comorgsyn.org |

Once synthesized, 4-nitrobenzoyl chloride is a stable, yet moisture-sensitive, crystalline solid that can be purified by crystallization or distillation under reduced pressure. prepchem.comchemicalbook.com It serves as the immediate precursor for the subsequent amidation step.

Sequential Functional Group Transformations

With the activated intermediate, 4-nitrobenzoyl chloride, in hand, the next step is the sequential functional group transformation involving amidation with n-butylamine. This reaction, a nucleophilic acyl substitution, leads to the formation of the target molecule, this compound.

The reaction is typically carried out by adding the 4-nitrobenzoyl chloride to a solution containing n-butylamine. A base, such as pyridine or triethylamine, is often included to neutralize the hydrogen chloride byproduct generated during the reaction. The direct condensation of 4-nitrobenzoic acid and butylamine (B146782) can also be achieved using a condensing agent like 4-dimethylaminopyridine (B28879) (DMAP).

The nitro group on the benzene ring is an important functional group that can undergo further transformations. For instance, the nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C). This opens up pathways to synthesize a different class of compounds, the N-butyl-4-aminobenzamides. Additionally, the nitro group can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring.

Advanced Synthetic Techniques

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and related amides, advanced synthetic techniques are being explored.

Organometallic Catalysis in Aminocarbonylation Reactions

A powerful and modern approach for amide synthesis is through aminocarbonylation reactions catalyzed by organometallic complexes. This method involves the coupling of an aryl halide, an amine, and carbon monoxide in the presence of a transition metal catalyst, typically based on palladium. acs.orgorganic-chemistry.org

For the synthesis of this compound, this would conceptually involve the reaction of a 4-nitrophenyl halide (e.g., 4-nitroiodobenzene) with n-butylamine and carbon monoxide, catalyzed by a palladium complex. These reactions can often be performed under milder conditions and with higher atom economy compared to traditional methods. organic-chemistry.org

Recent research has highlighted the use of heterobimetallic catalysts, such as a Pd-Sn complex, which can efficiently catalyze aminocarbonylation reactions at atmospheric pressure of carbon monoxide and without the need for a base. acs.orgdp.tech This method demonstrates high selectivity and tolerance for a wide range of functional groups. acs.orgdp.tech The use of molybdenum hexacarbonyl as a solid source of carbon monoxide in a two-chamber system is another innovative approach that avoids handling gaseous carbon monoxide. organic-chemistry.org

Optimization of Reaction Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of any chemical synthesis. numberanalytics.com For the synthesis of this compound, several factors can be fine-tuned. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents. nih.gov

For instance, in the amidation of 4-nitrobenzoyl chloride, the choice of solvent can influence the reaction rate and the ease of product isolation. The reaction temperature can be adjusted to control the reaction rate and minimize side reactions. Using a slight excess of the amine can help to drive the reaction to completion.

Systematic approaches to reaction optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome. nih.gov This statistical approach allows for the identification of the optimal set of conditions to achieve the highest possible yield and purity of this compound. nih.gov For example, a study might vary the temperature, reaction time, and equivalents of base to map out the reaction landscape and find the peak yield. nih.gov

| Factor | Parameter to Optimize | Potential Impact |

|---|---|---|

| Solvent | Polarity, aprotic vs. protic | Reaction rate, solubility of reactants, ease of workup. nih.gov |

| Temperature | Reaction temperature (°C) | Reaction rate, selectivity, prevention of side reactions. numberanalytics.com |

| Reactant Ratio | Equivalents of n-butylamine and base | Reaction completion, minimization of side products. |

| Catalyst | Type and loading of catalyst (for aminocarbonylation) | Reaction rate, yield, selectivity. acs.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations

Reduction Chemistry of the Nitro Group

The reduction of the nitro group in aromatic compounds is a well-established and fundamental transformation in organic synthesis. For N-butyl-4-nitrobenzamide, this reduction can be achieved through several methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profile. The process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, with palladium on carbon (Pd/C) being a common and effective choice.

The mechanism of catalytic hydrogenation of a nitro group on a metal surface like palladium is a multi-step process. libretexts.org Initially, both the hydrogen gas and the nitro compound, this compound, are adsorbed onto the surface of the palladium catalyst. libretexts.org The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface. libretexts.org The π system of the nitro group also interacts with the metal surface, weakening the nitrogen-oxygen bonds. libretexts.org

The adsorbed hydrogen atoms are then sequentially transferred to the nitro group. This stepwise addition of hydrogen leads to the formation of several intermediates. The reaction is believed to proceed through the formation of a nitroso intermediate (R-NO) and then a hydroxylamine (B1172632) intermediate (R-NHOH) before the final product, the amine (R-NH₂), is formed.

R-NO₂ → R-NO → R-NHOH → R-NH₂

where R represents the N-butylbenzamide moiety. The reaction is generally exothermic and proceeds efficiently under mild conditions of temperature and pressure. libretexts.org The catalyst provides a reaction pathway with a lower activation energy, thereby increasing the reaction rate. libretexts.org

A study on the reduction of various nitroarenes demonstrated that a nickel-iron hydrogenase supported on carbon black could effectively catalyze the hydrogenation of N-(2-(diethylamino)ethyl)-4-nitrobenzamide to procainamide, a pharmaceutically relevant compound, using H₂ at atmospheric pressure. chemrxiv.org This highlights the versatility of catalytic systems for this type of reduction.

The electrochemical reduction of nitroaromatic compounds, including this compound, offers an alternative and mechanistically insightful approach to understanding the electron transfer processes involved in the transformation of the nitro group. uchile.cl Studies on this compound and related compounds have revealed complex reduction pathways involving single electron transfers, coupled chemical reactions, and surface phenomena. unesp.brresearchgate.net

The initial step in the electrochemical reduction of nitroaromatic compounds is typically a single-electron transfer to the nitro group, resulting in the formation of a nitro anion radical (ArNO₂⁻•). uchile.clnih.gov This process is often reversible and can be observed using techniques like cyclic voltammetry. uchile.cl The stability of this anion radical is a key factor in the subsequent reaction pathways. For this compound, the formation of a relatively stable anion radical has been reported. unesp.brresearchgate.net

The ease of this first electron transfer is related to the electron-accepting properties of the nitroaromatic compound. nih.gov The presence of the electron-withdrawing nitro group facilitates this initial reduction step. The formation of the nitro radical anion is a critical event that can lead to various subsequent chemical and biological consequences. uchile.cl

The reduction of this compound involves a proton transfer that is coupled with the electron transfer steps. unesp.br The specific nature of these coupled reactions can be influenced by the pH of the medium and the availability of proton donors.

In the case of this compound, cyclic voltammetry studies have indicated behavior consistent with an ECE mechanism. researchgate.net After the initial formation of the anion radical (the first E step), it can undergo a chemical reaction, such as protonation or rearrangement. The resulting species is then more easily reduced than the starting material, leading to a second electron transfer at the same or a less negative potential (the second E step). This can be observed as a single, multi-electron wave or as two closely spaced one-electron waves in the voltammogram, depending on the relative rates of the electron transfer and chemical steps.

Besides catalytic hydrogenation, chemical reducing agents can also be employed to convert the nitro group of this compound to an amine. Hydrazine (B178648) (N₂H₄) is a powerful reducing agent that can be used for this purpose, often in the presence of a catalyst. google.com

The reduction of nitro compounds with hydrazine typically proceeds through a series of intermediates, similar to catalytic hydrogenation, involving nitroso and hydroxylamine species. The driving force for the reaction is the formation of the highly stable dinitrogen molecule (N₂). organicchemistrydata.org

The use of hydrazine hydrate (B1144303) in the presence of a catalyst represents a common method for the reduction of nitroarenes. unimi.it This method can be advantageous as it does not require high-pressure hydrogenation equipment. For instance, the reduction of N-n-butyl-4-nitrobenzamide to N-n-butyl-4-aminobenzamide has been successfully achieved using hydrazine. google.com

It is important to note that the reaction conditions, such as the choice of catalyst and solvent, can influence the selectivity and yield of the reduction when using hydrazine. unimi.it

Electrochemical Reduction Pathways

Nucleophilic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group at the para position significantly activates the benzene (B151609) ring of this compound towards nucleophilic attack. This activation is a key feature of its chemical reactivity.

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the nitro group acts as a leaving group. smolecule.com This type of reaction allows for the introduction of a variety of functional groups onto the benzamide (B126) scaffold, making it a valuable intermediate in organic synthesis. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex, a key intermediate in SNAr reactions, facilitates its displacement by a range of nucleophiles. evitachem.com This reactivity is a direct consequence of the electronic properties conferred by the para-nitro substituent. For instance, in N,N-Dibutyl-4-nitro-benzamide, the nitro group can also be replaced by various nucleophiles. evitachem.com

The success and outcome of the nucleophilic substitution on this compound are highly dependent on the nature of the attacking nucleophile and the specific reaction conditions employed.

Table 1: Influence of Nucleophiles and Conditions on Substitution Reactions

| Nucleophile Type | Typical Reagents | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amines | Various primary or secondary amines | Basic conditions (e.g., NaOH, K₂CO₃) | Substituted 4-aminobenzamide (B1265587) derivatives | smolecule.comevitachem.com |

| Thiols | Thiols (R-SH) | Basic conditions | Substituted 4-(thio)benzamide derivatives | smolecule.comevitachem.com |

| Hydroxide | Strong bases (e.g., NaOH) | Acidic or basic conditions | 4-Nitrobenzoic acid (via hydrolysis) |

Strong nucleophiles, such as amines and thiols, are commonly used to displace the nitro group. smolecule.com These reactions are typically carried out under basic conditions, which enhance the nucleophilicity of the attacking species. smolecule.comevitachem.com The choice of solvent and temperature also plays a crucial role in the reaction kinetics and yield. Kinetic studies, often monitored by techniques like HPLC, can be used to determine the activation energy (Ea) by constructing Arrhenius plots, thereby quantifying the influence of different nucleophiles.

Hydrolysis Reactions and Byproduct Formation

Under appropriate acidic or basic conditions, the amide bond in this compound is susceptible to hydrolysis. evitachem.com This reaction cleaves the molecule into two primary byproducts: 4-nitrobenzoic acid and butylamine (B146782). evitachem.com The electron-withdrawing nature of the nitro group can influence the rate of this reaction by affecting the electron density at the amide carbonyl carbon. Specifically, under acidic conditions, the nitro group reduces the degree of amide resonance, which can make the amide bond more susceptible to hydrolytic cleavage.

Electrochemical studies have also shed light on the reactivity of this compound. In N,N-dimethylformamide, it undergoes a two-step reduction process. The initial step, occurring at approximately -1 V vs. SCE, is a one-electron transfer that forms a relatively stable anion radical. researchgate.net

Comparative Reactivity Studies Across Isomers and Derivatives

The reactivity of this compound is best understood when compared with its isomers and other related derivatives. These comparisons highlight the critical role of substituent placement and the nature of the N-alkyl group.

The position of the nitro group on the benzene ring is a major determinant of reactivity. The para-nitro group in this compound exerts different electronic effects compared to its meta-nitro counterpart, N-butyl-3-nitrobenzamide. While the para isomer is activated for nucleophilic substitution at the nitro position, the meta isomer is more prone to electrophilic aromatic substitution. Electrochemical studies show that both this compound and N-butyl-3-nitrobenzamide exhibit two reduction peaks, with the first step forming a stable anion radical. researchgate.net In other systems, it has been noted that the position of a substituent can have a greater impact on reaction kinetics than the nature of the substituent itself. mdpi.com

The nature of the N-alkyl substituent also influences reactivity. For example, comparing this compound with N-methyl-4-nitrobenzamide reveals differences in physical properties like lipophilicity, which can affect reaction rates and biological interactions. While smaller alkyl groups like methyl may improve solubility, the longer butyl chain increases lipophilicity. Similarly, the bulky tert-butyl group in N-tert-butyl-4-nitrobenzamide imposes significant steric constraints that can influence reaction pathways compared to the linear butyl group. smolecule.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of N-butyl-4-nitrobenzamide provides distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group and the amide functionality. The protons of the butyl chain resonate at higher field strengths, with characteristic splitting patterns that confirm their connectivity.

The amide proton (N-H) often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) group adjacent to the amide nitrogen is deshielded and appears as a triplet. The subsequent methylene groups of the butyl chain show complex multiplets, while the terminal methyl group characteristically appears as a triplet.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (2H) | 8.41 | d | 8.84 |

| Aromatic (2H) | 8.10 | d | 8.84 |

Note: The data presented is based on representative spectra and may vary slightly depending on the solvent and experimental conditions. Data for the butyl chain protons were not explicitly available in the searched literature but would be expected in the upfield region (approx. 0.9-3.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a direct map of the carbon skeleton. bhu.ac.in The spectrum of this compound displays distinct resonances for each unique carbon atom. The carbonyl carbon of the amide group is significantly deshielded and appears at a low field. The aromatic carbons show a pattern consistent with a 1,4-disubstituted benzene ring, with the carbon attached to the nitro group being particularly downfield. The carbons of the n-butyl group resonate in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 163.2 |

| Aromatic (C-NO₂) | 149.3 |

| Aromatic (C-C=O) | 147.4 |

| Aromatic (CH) | 128.0 |

| Aromatic (CH) | 123.5 |

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the specific functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification (Amide C=O, Nitro NO₂)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In this compound, the FT-IR spectrum is dominated by strong absorption bands corresponding to the amide and nitro groups.

The amide group gives rise to several characteristic bands. nih.gov The C=O stretching vibration (Amide I band) is typically observed as a strong absorption in the region of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1510-1570 cm⁻¹. nih.gov

The nitro group (NO₂) exhibits two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ region. nist.gov The presence of these intense bands provides definitive evidence for the nitro functionality.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (C=O) | Stretch (Amide I) | 1630-1680 |

| Amide (N-H) | Bend (Amide II) | 1510-1570 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 |

Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. chemrxiv.orgrsc.org In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Depending on the conditions and the presence of adduct-forming ions, signals for [M+Na]⁺ or [M+K]⁺ might also be observed. The high-resolution mass of the molecular ion can be used to confirm the elemental composition of the compound. Fragmentation in the ESI source is typically minimal, preserving the molecular ion. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with a chemical formula of C₁₁H₁₄N₂O₃, the theoretical exact mass can be calculated. HRMS analysis verifies this by detecting the molecular ion, typically as a protonated species [M+H]⁺, and measuring its mass-to-charge ratio (m/z) to several decimal places.

Computational tools predict the exact mass of the neutral molecule this compound to be 222.10044231 Da. nih.gov An HRMS experiment would be expected to find a molecular ion peak corresponding to this mass, confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ | fishersci.se |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a mixture. It is particularly useful for analyzing the degradation products of a compound that may form under stress conditions such as heat, light, or chemical exposure. restek.com

While specific studies detailing the GC-MS analysis of this compound degradation products are not prevalent in the reviewed literature, the technique would be the standard approach for such an investigation. The compound would first be subjected to forced degradation, and the resulting mixture would be injected into the GC-MS system. The gas chromatograph separates the parent compound from any degradation products based on their volatility and interaction with the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation.

Potential degradation pathways for this compound that could be monitored by GC-MS include:

Hydrolysis: Cleavage of the amide bond to yield 4-nitrobenzoic acid and n-butylamine.

Reduction: Conversion of the nitro group to an amino group, forming N-butyl-4-aminobenzamide. researchgate.net

The identification of these and other potential byproducts is crucial for understanding the stability and impurity profile of the compound.

X-ray Crystallography

Disclaimer: A specific single-crystal X-ray diffraction study for this compound (CAS 51207-98-8) was not available in the public crystallographic databases at the time of this search. The following sections describe the principles of the analyses and the type of data that would be obtained from such a study, with illustrative examples from closely related structures where noted.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted spots are used to calculate the electron density map of the molecule, from which the atomic positions, and thus the entire molecular structure, can be determined.

The analysis would yield key crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For example, a study on the related compound 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide found it to crystallize in the monoclinic space group P 21/c. This type of data is fundamental to defining the solid-state form of this compound.

Analysis of Molecular Conformation (Dihedral and Torsion Angles)

The crystallographic data allows for a detailed analysis of the molecule's conformation, which is described by its dihedral and torsion angles. Key parameters for this compound would include:

Amide Bond Planarity: The torsion angle involving the atoms of the amide group (C-C-N-H) would be analyzed to confirm its planarity.

Aromatic Ring and Substituent Orientation: The dihedral angle between the plane of the phenyl ring and the plane of the nitro group is a critical feature. In many nitrobenzene (B124822) derivatives, the nitro group is twisted slightly out of the plane of the ring.

Butyl Chain Conformation: The torsion angles along the C-C bonds of the n-butyl chain would reveal its specific conformation (e.g., all-trans or gauche) in the crystal lattice.

Table 2: Representative Dihedral Angles from a Related Benzamide (B126) Structure Note: This data is for 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide and is illustrative of the type of information obtained.

| Description | Angle (°) | Source |

|---|---|---|

| Dihedral angle between two aromatic rings | 82.32(4) |

Investigation of Intermolecular Interactions and Crystal Packing

The crystal structure reveals how individual molecules of this compound are arranged relative to one another. This packing is dictated by various non-covalent intermolecular forces, the understanding of which is crucial for predicting physical properties like melting point and solubility.

Hydrogen bonds are among the strongest intermolecular interactions and play a defining role in the crystal packing of amides. In this compound, the amide N-H group is a classic hydrogen bond donor. The oxygen atoms of the carbonyl group (C=O) and the nitro group (NO₂) are potent hydrogen bond acceptors.

| Interaction Type | Compound | Measured Distance (Å) | Significance |

| Cl···Cl | N-butyl-4-chlorobenzamide | 3.4225 (5) | Links molecular rows into sheets, contributing to the formation of the crystal's supramolecular structure. nih.gov |

C-H···π Interactions

Weak intermolecular forces such as C-H···π interactions are instrumental in building complex three-dimensional molecular networks in benzamide derivatives. In the crystal structure of N-butyl-4-chlorobenzamide, a halogenated analog of this compound, C-H···π interactions are present alongside stronger hydrogen bonds and halogen-halogen interactions. nih.govresearchgate.net These interactions involve hydrogen atoms from the butyl chain or the aromatic ring acting as donors and the π-system of the chlorobenzene (B131634) ring acting as an acceptor. The cumulative effect of these weak interactions helps to stabilize the crystal packing, leading to the formation of a robust three-dimensional network. researchgate.net The precise geometry and energy of these interactions are dependent on the specific crystal packing and the electronic nature of the aromatic system.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the close contacts of a molecule in a crystal, providing a detailed picture of the molecular environment. The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution of a given molecule to the total electron density is dominant.

H···O/N contacts: Stemming from the nitro and amide groups.

π-π stacking: Interactions between aromatic rings.

van der Waals forces: General non-specific interactions.

This quantitative data provides valuable insights into how structural modifications, such as changing the position of a nitro group (e.g., N-butyl-3-nitrobenzamide vs. This compound), can alter the landscape of intermolecular interactions and consequently influence the physicochemical properties of the material.

| Analysis Tool | Application | Key Outputs |

| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions in the crystal structure of benzamide derivatives. | Hirshfeld Surfaces, Fingerprint Plots. |

| Fingerprint Plots | Quantifying the percentage contribution of specific intermolecular contacts (e.g., hydrogen bonding, π-π stacking). | Quantitative data on interaction types. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT has emerged as a robust method for investigating the electronic structure and properties of molecules. For N-butyl-4-nitrobenzamide, DFT calculations offer a detailed picture of its electron density distribution, reactive sites, and vibrational characteristics.

Mapping of Electron Density Distributions and Reactive Sites

DFT calculations are instrumental in mapping the electron density distribution across the this compound molecule. This mapping reveals that the nitro group, a strong electron-withdrawing group, significantly polarizes the aromatic ring, leading to a non-uniform distribution of electron density. Regions ortho and para to the nitro group experience a reduction in electron density, making them potential sites for nucleophilic attack. Conversely, the amide group can participate in intermolecular hydrogen bonding, which influences the molecule's crystallinity and solubility.

Computational modeling, often employing functionals like B3LYP with basis sets such as 6-31G*, helps in predicting these reactive sites. The electron-withdrawing nature of the nitro group at the para position is a key determinant of the molecule's reactivity in substitution and reduction reactions.

Electrostatic Potential (ESP) Surface Analysis for Electronic Properties

The electrostatic potential (ESP) surface is a valuable tool for visualizing the electronic properties of a molecule and predicting its interaction with other chemical species. For this compound, the ESP surface highlights regions of positive and negative potential. The area around the nitro group exhibits a strong negative potential due to the high electronegativity of the oxygen atoms, making it a likely site for electrophilic attack. In contrast, the hydrogen atom of the amide group displays a positive potential, indicating its role as a hydrogen bond donor. ljmu.ac.uk

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with DFT calculations, provides a detailed understanding of the molecule's vibrational modes. Theoretical calculations of the vibrational frequencies and their corresponding potential energy distribution (PED) allow for the precise assignment of experimental infrared (IR) and Raman spectra. For nitrobenzamide derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with high accuracy. researchgate.net

Key vibrational modes for this compound include the characteristic symmetric and asymmetric stretching vibrations of the nitro group, typically observed in specific regions of the IR spectrum. The amide group also exhibits distinct stretching and bending vibrations. PED analysis helps to quantify the contribution of different internal coordinates to each vibrational mode, revealing the extent of coupling between various functional groups within the molecule. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a powerful extension of DFT used to study the excited-state properties of molecules, including their electronic transitions and spectroscopic characteristics.

Prediction of Electronic Transitions and Spectroscopic Properties

TD-DFT calculations are employed to predict the electronic absorption spectra of this compound. mdpi.com These calculations provide information about the energies of electronic transitions, the oscillator strengths, and the nature of the orbitals involved (e.g., HOMO to LUMO transitions). researchgate.net The accuracy of these predictions is dependent on the choice of the exchange-correlation functional and basis set. mdpi.comcore.ac.uk

By analyzing the TD-DFT output, researchers can understand the origin of the absorption bands observed in the experimental UV-Vis spectrum. researchgate.netbenasque.org This includes identifying charge-transfer transitions, which are common in molecules with both electron-donating and electron-withdrawing groups.

Solvation Effects on Electronic Structure

The electronic structure and properties of a molecule can be significantly influenced by its solvent environment. njit.edu TD-DFT calculations can incorporate solvation effects using various models, such as the polarizable continuum model (PCM). These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the solvent alters the molecule's electronic structure and spectroscopic properties. njit.edu

For this compound, solvation can affect the energies of the molecular orbitals and, consequently, the electronic transition energies. njit.edu Studying these effects is crucial for accurately predicting the behavior of the molecule in solution and for comparing theoretical spectra with experimental measurements performed in different solvents.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the three-dimensional structure of this compound and its interactions with biological macromolecules. These methods are crucial for predicting how the compound might behave in a biological system, for instance, as a drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies are instrumental in predicting its binding affinity and mode of interaction with biological targets, such as enzymes or receptors.

While specific, detailed molecular docking studies for this compound are not extensively documented in publicly available literature, the general methodology involves using software like AutoDock Vina to model its binding. Such studies on related nitrobenzamide derivatives have highlighted key interaction patterns. For instance, the nitro group is often predicted to form π-π stacking interactions with aromatic residues within a protein's binding pocket. The butyl chain, with its hydrophobic nature, is anticipated to occupy hydrophobic pockets in the target protein. In a study on N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide, the butyl chain was observed to occupy a hydrophobic pocket near the amino acid Leu677. vulcanchem.com

In studies of similar compounds, like a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed binding energies ranging from -9.8 to -7.9 kcal/mol against α-amylase, indicating favorable interactions. nih.gov These studies underscore the importance of hydrogen bonding, electrostatic, and hydrophobic interactions in the binding of these molecules to their targets. nih.govresearchgate.net For this compound, it is hypothesized that the amide group would act as a hydrogen bond donor and acceptor, further stabilizing the ligand-target complex.

A representative molecular docking study of a benzamide (B126) derivative with the androgen receptor (AR) demonstrated that the compound interacts with the AF-2 domain by positioning its side chains into pockets typically occupied by leucine (B10760876) residues of the LXXLL motif. mdpi.com This suggests that this compound could potentially interact with similar binding sites in other proteins.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and the stability of its interactions with a target protein over time. These simulations are typically performed using software packages like GROMACS or AMBER.

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting the pharmacokinetic properties of drug candidates, such as absorption, distribution, metabolism, and excretion (ADME).

Key molecular descriptors include the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. TPSA is a good predictor of drug absorption and brain penetration. For a closely related isomer, N-tert-butyl-4-nitrobenzamide, the computed TPSA is 74.9 Ų. nih.gov The number of rotatable bonds is a measure of the molecule's conformational flexibility. The N-tert-butyl isomer has 2 rotatable bonds. nih.gov

According to Veber's rule, for a compound to have good oral bioavailability, it should have a TPSA of 140 Ų or less and 10 or fewer rotatable bonds. acs.org Based on the data for the tert-butyl isomer, this compound is expected to fall within these parameters, suggesting it may have good oral absorption characteristics.

Below is a table of computed molecular descriptors for the related compound N-tert-butyl-4-nitrobenzamide, which provides an estimation for this compound.

| Molecular Descriptor | Computed Value for N-tert-butyl-4-nitrobenzamide | Reference |

|---|---|---|

| Molecular Weight | 222.24 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | nih.gov |

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's reactivity and spectroscopic behavior.

While specific quantum chemical studies focused on the electronic structure of this compound are not widely published, DFT calculations have been used to study related molecules. For instance, in a study of a complex derivative, N-(3′,5′-Di-tert-butyl-4′-hydroxyphenyl)-N-(2″-hydroxyphenyl)-4-nitrobenzamide, quantum chemical calculations were performed to elucidate the mechanism of its formation. researchgate.net Such calculations can help in understanding reaction pathways and the stability of intermediates.

For this compound, DFT calculations could be used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Furthermore, these calculations can provide insights into the distribution of electron density, which is crucial for understanding how the molecule interacts with other molecules and its environment. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the benzene (B151609) ring, making certain positions more susceptible to nucleophilic or electrophilic attack.

Structure Reactivity and Structure Property Relationship Studies

Impact of Nitro Group Position on Chemical Reactivity and Electronic Effects

The position of the nitro (NO₂) group on the aromatic ring of benzamides profoundly influences the compound's chemical reactivity and electronic properties. The nitro group is a strong electron-withdrawing group, meaning it pulls electron density away from the aromatic ring through both inductive and resonance effects. researchgate.netlibretexts.orgresearchgate.net This deactivation of the ring makes electrophilic aromatic substitution reactions slower compared to unsubstituted benzene (B151609). uoanbar.edu.iqpdx.edu

In the case of N-butyl-4-nitrobenzamide , the nitro group is at the para (4-position) relative to the amide group. This positioning has specific consequences:

Electronic Effects: The para-nitro group strongly deactivates the aromatic ring, making it less susceptible to electrophilic attack. uoanbar.edu.iq Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (like the nitro group itself under certain conditions). smolecule.com The electron-withdrawing nature of the nitro group is most pronounced at the ortho and para positions. uoanbar.edu.iq Therefore, a 4-nitro substituent significantly influences the electron density of the entire aromatic system. researchgate.netmdpi.com

Reactivity: Compared to its isomers, N-butyl-3-nitrobenzamide (meta) and N-butyl-2-nitrobenzamide (ortho), the 4-nitro isomer exhibits distinct reactivity. For instance, in reactions involving the aromatic ring, the directing effects of the substituents come into play. The amide group (-CONH-butyl) is an ortho-, para-director, while the nitro group is a meta-director. When they are para to each other as in this compound, their directing influences are in opposition, leading to complex reactivity patterns in further substitution reactions. In contrast, meta-substituted nitrobenzamides are generally more resilient to side reactions like hydrodehalogenation compared to their ortho and para isomers. unimi.it Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown that the position of the nitro group affects crystal packing and electronic properties, with absorption bands being progressively red-shifted in the order of ortho < meta < para. mdpi.com

The following table summarizes the influence of the nitro group's position on the properties of nitrobenzamide isomers.

| Property | Ortho-Nitrobenzamide | Meta-Nitrobenzamide | Para-Nitrobenzamide |

| Electronic Effect | Strong electron-withdrawing, potential for intramolecular hydrogen bonding. | Electron-withdrawing, less resonance effect compared to ortho/para. | Strong electron-withdrawing through resonance and induction. researchgate.netuoanbar.edu.iq |

| Reactivity | Steric hindrance from the ortho-nitro group can affect reaction rates. oup.com | Generally less reactive in nucleophilic aromatic substitution compared to para. | More susceptible to nucleophilic aromatic substitution. smolecule.com |

| Acidity/Basicity | The acidity of the amide proton can be influenced by intramolecular interactions. | The basicity of the amide is reduced due to the electron-withdrawing nitro group. nih.gov | The electron-withdrawing effect is maximized, reducing the basicity of the amide. |

Influence of N-Substituents on Molecular Properties and Chemical Transformations

The nature of the substituent on the amide nitrogen (the N-substituent) plays a critical role in determining the molecular properties and chemical reactivity of benzamides.

Alkyl Chain Length Effects

The length of the N-alkyl chain influences several key properties of nitrobenzamides:

Solubility and Lipophilicity: Increasing the alkyl chain length, for instance from methyl to butyl, generally increases the lipophilicity (fat-solubility) of the molecule. This can affect how the compound interacts with biological membranes and its solubility in various solvents. While a smaller alkyl group might improve aqueous solubility, a longer chain like butyl enhances membrane permeability.

Physical Properties: The length of the alkyl chain can impact physical properties such as melting and boiling points. Longer chains typically lead to stronger van der Waals forces between molecules, which can result in higher melting and boiling points.

Biological Activity: In some cases, the length of the N-alkyl chain is a crucial determinant of biological activity. For example, in a series of N-alkyl-3,5-dinitrobenzamides studied for antimycobacterial activity, lipophilicity, which is directly related to alkyl chain length, was found to be a key parameter modulating their effectiveness. preprints.org However, for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, substituting with n-propylamine and butylamine (B146782) led to diminished antidiabetic activity compared to aryl amines. nih.gov

Steric and Electronic Contributions of Substituents

The steric bulk and electronic properties of the N-substituent significantly affect the molecule's behavior.

Steric Hindrance: A bulky N-substituent, such as a tert-butyl group, can sterically hinder reactions at the amide group or the adjacent aromatic ring. smolecule.com This steric bulk can influence reaction pathways and the stability of different conformations. For example, the large tert-butyl group in N-tert-butyl-4-nitrobenzamide imposes steric constraints that can affect how the molecule packs in a crystal lattice and its reactivity. smolecule.com

Electronic Effects: The electronic nature of the N-substituent can influence the properties of the amide bond. While alkyl groups are generally considered electron-donating, their primary influence is often steric. However, replacing an alkyl group with a more electronegative group can alter the electronic distribution within the amide functionality.

The table below compares the properties of this compound with its analogs having different N-substituents.

| Compound | N-Substituent | Key Property Differences |

| N-methyl-4-nitrobenzamide | Methyl | Higher aqueous solubility, lower lipophilicity compared to the butyl analog. |

| This compound | Butyl | Increased lipophilicity, potentially better membrane permeability. |

| N-tert-butyl-4-nitrobenzamide | tert-Butyl | Significant steric hindrance, which can enhance metabolic stability. |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 2,2-Diphenylethyl | Very bulky substituent that influences crystallinity and solubility. |

Effects of Additional Substituents on the Aromatic Ring

Introducing other substituents onto the aromatic ring of this compound further modifies its properties. The nature and position of these additional groups can have synergistic or antagonistic effects with the existing nitro and amide groups.

Electronic Influence: Electron-donating groups (e.g., -CH₃, -OCH₃) would counteract the deactivating effect of the nitro group to some extent, making the ring more reactive towards electrophilic substitution. Conversely, additional electron-withdrawing groups (e.g., another -NO₂, -CF₃, -Cl) would further deactivate the ring. For instance, halogens enhance the electrophilicity and can increase bioactivity through their electronic effects. uoanbar.edu.iq

Steric Effects: The size of the additional substituents can introduce steric hindrance, which may affect the planarity of the molecule and the accessibility of reactive sites.

Impact on Biological Activity: The presence of other substituents can drastically alter the biological profile of the molecule. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring attached to the amide nitrogen was found to be highly favorable for inhibitory activity against certain enzymes. nih.gov

Correlation of Molecular Geometry with Reaction Mechanisms and Interactions

The three-dimensional structure of this compound is intrinsically linked to its reactivity and how it interacts with other molecules.

Torsion Angles and Planarity: The planarity of the benzamide (B126) system, specifically the torsion angle between the aromatic ring and the amide plane, is crucial. rsc.org A more planar conformation allows for better conjugation between the aromatic π-system and the amide group, which can affect the electronic properties. The presence of bulky substituents can force the amide group out of the plane of the aromatic ring, altering its reactivity. rsc.org

Intramolecular and Intermolecular Interactions: The nitro and amide groups are capable of forming hydrogen bonds and dipole-dipole interactions. The specific geometry of the molecule will dictate the nature and strength of these interactions in the solid state (crystal packing) and in solution. For example, the crystal structure of N-(diphenylcarbamothioyl)-4-nitrobenzamide reveals specific intermolecular interactions that define its packing. eurjchem.comresearchgate.net

Reaction Mechanisms: The molecular geometry influences the accessibility of the reactive centers. For instance, the reduction of the nitro group to an amine can be affected by the steric environment created by the N-butyl group. smolecule.com Similarly, in nucleophilic aromatic substitution reactions, the geometry of the molecule will determine how easily a nucleophile can approach the aromatic ring. The conformation of the molecule can also play a role in its interaction with biological targets, such as enzyme active sites, where a specific three-dimensional arrangement is often required for binding. X-ray diffraction studies on related N-chloro-N-alkoxybenzamides have shown that an electron-withdrawing 4-nitro substituent influences the pyramidality of the amide nitrogen atom, which in turn affects the chemical properties. core.ac.uk

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Complex Molecule Construction

N-butyl-4-nitrobenzamide is a valuable intermediate for the synthesis of complex molecules due to its defined chemical reactivity. otago.ac.nz The presence of the nitro group, an electron-withdrawing moiety, and the amide linkage allows for sequential and controlled chemical modifications. This makes it an important fragment in the development of biologically active molecules and pharmaceutical compounds. otago.ac.nz

Research has identified this compound as a key starting material in the synthesis of potential pharmaceutical agents. google.com It serves as a precursor for novel nitro- and aminobenzamide compounds that are investigated as active pharmaceutical ingredients. google.com A primary pathway involves the chemical modification of the nitro group to create other functional groups, leading to compounds with potential therapeutic applications. For instance, it can be converted into other benzamides that are evaluated for the treatment of neurodegenerative disorders. google.com

A key transformation is its conversion to an amino derivative, which is then further modified, as detailed in the table below. google.com

| Starting Material | Transformation | Product |

| N-n-butyl-4-nitrobenzamide | Reduction of nitro group | N-n-butyl-4-aminobenzamide |

| N-n-butyl-4-aminobenzamide | Acetylation of amino group | N-n-butyl-4-acetamidobenzamide |

This table illustrates the sequential modification of this compound to generate more complex pharmaceutical intermediates. google.com

The benzamide (B126) structural motif is a core component in the design of various enzyme inhibitors, including kinase inhibitors. google.com Kinases, such as Syk kinase and p38 mitogen-activated protein kinase, are crucial targets in the treatment of inflammatory diseases. google.com While direct synthesis of kinase inhibitors from this compound is not prominently documented, related nitrobenzamide derivatives serve as precursors in this area. google.com The general strategy involves using the benzamide scaffold as a foundation for building molecules that can fit into the active sites of kinases, with the nitro group serving as a handle for further synthetic modifications. google.comgoogle.com

Synthesis of Diverse Chemical Derivatives

The chemical structure of this compound allows for the synthesis of a wide range of derivatives through reactions targeting the nitro group and the aromatic ring.

A fundamental and widely utilized reaction of this compound is the reduction of its nitro group to an amino group. This transformation converts the compound into N-n-butyl-4-aminobenzamide. google.com This resulting aminobenzamide is often more useful for subsequent coupling reactions in pharmaceutical synthesis. smolecule.com The reduction can be achieved using various reducing agents, with hydrazine (B178648) being one documented method for this specific conversion. google.com

| Reactant | Reagent | Product |

| N-n-butyl-4-nitrobenzamide | Hydrazine | N-n-butyl-4-aminobenzamide |

This table outlines the direct conversion of this compound to its corresponding amino derivative. google.com

This compound can be used in the synthesis of more complex, substituted benzamides. In one such pathway, the core structure is incorporated into a larger molecule designed for potential antidiabetic applications. nih.gov For example, a multi-step synthesis can produce complex benzamides where the butylamine (B146782) moiety is attached to a pre-functionalized nitrobenzoyl chloride derivative. Specifically, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(butyl)-4-nitrobenzamide demonstrates how the N-butylamide portion can be incorporated into a more elaborate molecular framework. nih.gov Such syntheses highlight the role of the N-butylbenzamide core in creating libraries of compounds for biological screening. nih.gov

Integration into Heterocyclic Compound Synthesis

The functional groups of this compound and its derivatives are useful for constructing heterocyclic rings, which are core structures in many pharmaceutical and industrial chemicals.

One approach involves the reaction of related benzamides to form heterocyclic systems. For instance, 4-nitrobenzamide (B147303) can undergo condensation reactions with various aromatic aldehydes to form Schiff bases, which contain an azomethine (-CH=N-) group. ijpbs.com These Schiff bases are important intermediates in their own right and can be used to synthesize various heterocyclic compounds. ijpbs.com

Furthermore, the amino derivative, N-butyl-4-aminobenzamide, can be a precursor to N-alkylated benzotriazinones, a class of heterocyclic compounds. The general method involves the diazotization of a 2-aminobenzamide (B116534) followed by cyclization to form the triazinone ring. rsc.org This pathway demonstrates how this compound, after reduction to its amino form, can be integrated into the synthesis of complex heterocyclic structures. rsc.org

Ligand Chemistry and Metal Complex Synthesis

While not a direct precursor for the heterocycles mentioned above, derivatives of this compound have shown significant utility in coordination chemistry, particularly as ligands for the synthesis of novel metal complexes.

Research has focused on derivatives such as N-(dialkylcarbamothioyl)-4-nitrobenzamide, which are thiourea-based analogues. These compounds are designed as chelating agents for transition metals like nickel(II) and copper(II). researchgate.neteurjchem.comresearchgate.net The synthesis of these metal complexes involves reacting the thiourea-derived ligand with a suitable metal salt. eurjchem.comresearchgate.net

The characterization of the resulting metal chelates is comprehensive, employing a range of analytical techniques to elucidate their structure and properties. These methods are crucial for confirming the coordination of the metal to the ligand and determining the geometry of the complex.

| Characterization Technique | Purpose in Metal Chelate Analysis |

| Infrared (IR) Spectroscopy | To identify shifts in vibrational frequencies (e.g., C=O, C=S) upon coordination to the metal ion. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | To observe changes in the chemical environment of protons and carbons in the ligand upon complexation. researchgate.net |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern of the complexes. eurjchem.comresearchgate.net |

| Elemental Analysis | To confirm the empirical formula and stoichiometry of the synthesized metal complexes. eurjchem.comresearchgate.net |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry. researchgate.neteurjchem.comresearchgate.net |

The thiourea (B124793) derivatives of this compound function as bidentate ligands. eurjchem.comresearchgate.net Spectroscopic and X-ray diffraction data confirm that these ligands coordinate to the metal center through the oxygen atom of the carbonyl group and the sulfur atom of the thiourea group. researchgate.neteurjchem.comresearchgate.net This O,S-chelation results in the formation of stable, neutral complexes, typically with a stoichiometry of [ML₂], where M is the metal ion and L is the deprotonated ligand. eurjchem.comscispace.com The resulting metal complexes have been investigated for various applications, including as single-source precursors for creating nanostructured metal sulfide (B99878) thin films. researchgate.net

Role in Materials Science Applications

The electronic properties of this compound, specifically the electron-withdrawing nature of the nitro group, make it a candidate for applications in materials science.

This compound and its isomers are known to participate in charge-transfer (CT) interactions, particularly with electron-donating polymers. A notable example is the interaction with poly(9-vinylcarbazole) (PVK), a polymer widely used in organic semiconductors. acs.org In these systems, the nitrobenzamide derivative acts as an electron acceptor, while the carbazole (B46965) units of the polymer act as electron donors. acs.org

Studies comparing different isomers have shown that the position of the nitro group significantly influences the strength of the CT interaction. For instance, N-butyl-3-nitrobenzamide has been studied in detail, and it was found that related dinitro-derivatives exhibit even stronger complexation with PVK due to their enhanced electron-accepting capabilities. acs.org The ability of this compound to engage in such CT interactions opens possibilities for its use in the development of advanced polymeric materials for electronic and optoelectronic applications.

Q & A

Q. What are the standard synthetic routes for preparing N-butyl-4-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is synthesized via amide bond formation between 4-nitrobenzoyl chloride and n-butylamine. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.

- Stoichiometry : A 1.2:1 molar ratio of n-butylamine to 4-nitrobenzoyl chloride ensures complete conversion .

- Temperature Control : Maintain 0–5°C during mixing to suppress side reactions (e.g., dimerization).

- Workup : Neutralize excess acid with NaHCO₃ and purify via recrystallization (ethanol/water). Yield typically ranges from 70–85% under optimized conditions.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H NMR will show a singlet at ~8.2 ppm (aromatic protons ortho to nitro), a triplet at ~3.4 ppm (N-butyl CH₂ adjacent to NH), and a broad NH peak at ~6.5 ppm (amide proton) .

- IR : Stretching frequencies at ~1650 cm⁻¹ (amide C=O) and ~1520/1340 cm⁻¹ (nitro group).

- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include bond lengths (C=O: ~1.22 Å, C-N: ~1.33 Å) and torsion angles to confirm planarity .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), moderately in ethanol, and insoluble in water. Solubility in DMSO at 25°C is ~120 mg/mL.

- Stability : Stable at room temperature in dark, dry conditions. Avoid prolonged exposure to light (nitro group degradation) or strong bases (amide hydrolysis). Conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved during structural refinement?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to reduce noise.

- Refinement Tools : Employ SHELXL for twin refinement if twinning is detected. Adjust parameters like HKLF5 for handling pseudo-merohedral twinning .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions (e.g., C-H···O hydrogen bonds).

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electrophilic Sites : The nitro group activates the benzene ring for electrophilic substitution at the meta position.

- Amide Reactivity : The electron-withdrawing nitro group reduces amide resonance, increasing susceptibility to hydrolysis under acidic conditions.

- Kinetic Studies : Use HPLC to monitor reaction rates with varying nucleophiles (e.g., hydroxide vs. amines). Activation energy (Eₐ) can be calculated via Arrhenius plots .

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The nitro group may form π-π stacking with aromatic residues.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報